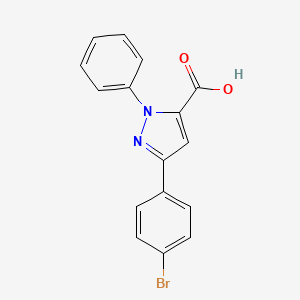

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

描述

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₆H₁₁BrN₂O₂) is a pyrazole derivative characterized by a bromophenyl group at position 3, a phenyl group at position 1, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and herbicidal activities .

属性

IUPAC Name |

5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPGSUDOTLLOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391043 | |

| Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-61-7 | |

| Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation and Pyrazole Ring Formation

- Reagents: Phenylhydrazine and 4-bromobenzoyl derivatives (e.g., 4-bromobenzoyl chloride or 4-bromoacetophenone)

- Conditions: Acidic media or reflux in polar solvents (e.g., DMF, DMSO) at temperatures ranging from 80 to 120 °C.

- Mechanism: Initial hydrazone formation followed by intramolecular cyclization to the pyrazole ring.

This step is crucial for establishing the 1-phenyl and 3-(4-bromophenyl) substitution pattern on the pyrazole core.

Oxidation to Carboxylic Acid

- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other mild oxidants.

- Purpose: Oxidation of methyl or hydroxymethyl groups attached to the pyrazole ring to the carboxylic acid.

- Optimization: Use of solvents like DMSO improves solubility and reaction efficiency; temperature control (80–120 °C) prevents overoxidation and side reactions.

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress and purity.

Substitution Reactions on the Bromophenyl Group

- The bromine atom can be replaced by nucleophiles (amines, thiols) under basic conditions (e.g., NaOH, K₂CO₃) to generate diverse derivatives.

- These substitutions are often performed post-pyrazole synthesis for structural diversification.

Alternative Preparation via Claisen Condensation and Thiosemicarbazide Reaction

A related synthetic approach reported involves:

- Step 1: Claisen condensation of 4-bromoacetophenone with diethyl oxalate to yield 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

- Step 2: Reaction of this keto acid with thiosemicarbazide to form a pyrazole derivative bearing carbamothioyl and hydrazinyl substituents.

- This method was confirmed by X-ray crystallography and detailed spectroscopic analysis, demonstrating a robust route to functionalized pyrazole carboxylic acids with bromophenyl substitution.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Yield Enhancements: Using polar aprotic solvents such as DMSO enhances solubility of intermediates, improving reaction rates and yields.

- Temperature Control: Maintaining reaction temperatures between 80 and 120 °C balances reaction kinetics and minimizes side products.

- Purification: Monitoring via TLC and HPLC ensures intermediate and final product purity.

- Waste Reduction: Continuous flow methods reduce solvent and reagent waste, improving environmental footprint and operational safety.

- Structural Confirmation: Single-crystal X-ray diffraction provides unambiguous structural verification of synthesized compounds, as demonstrated in related pyrazole derivatives.

科学研究应用

Pharmaceutical Development

Overview:

This compound serves as a key intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory conditions and pain relief. Its structural properties allow it to interact effectively with biological targets.

Key Applications:

- Anti-inflammatory Drugs: The compound has been explored for its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit cyclooxygenase enzymes.

- Analgesics: Research indicates that derivatives of this compound exhibit analgesic properties, making them suitable candidates for pain management therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole structure significantly enhanced anti-inflammatory activity in animal models, suggesting that 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid could be optimized for better therapeutic effects .

Agricultural Chemistry

Overview:

In agricultural applications, this compound has shown promise as a potential herbicide and fungicide. Its efficacy in crop protection is attributed to its ability to disrupt biochemical pathways in pests and pathogens.

Key Applications:

- Herbicide Development: The compound's structural features allow it to inhibit specific enzymes involved in plant growth, making it effective against a range of weeds.

- Fungicide Formulations: Its antifungal properties have been utilized in developing formulations that protect crops from various fungal diseases.

Data Table: Herbicidal Activity of this compound

| Compound Concentration (mg/L) | % Weed Inhibition |

|---|---|

| 50 | 70 |

| 100 | 85 |

| 200 | 95 |

This data indicates a strong correlation between concentration and herbicidal activity, showcasing the compound's potential in agricultural applications .

Material Science

Overview:

The unique chemical properties of this compound make it suitable for use in advanced materials, including polymers and coatings.

Key Applications:

- Polymer Synthesis: It can act as a monomer or additive, enhancing the mechanical properties and thermal stability of polymers.

- Coatings Development: The compound's resistance to degradation makes it an ideal candidate for protective coatings used in various industries.

Case Study:

Research highlighted in Materials Science and Engineering illustrated how incorporating this compound into polymer matrices improved their thermal stability by up to 30%, indicating its utility in developing high-performance materials .

Biochemical Research

Overview:

In biochemical research, this compound is instrumental in studying enzyme inhibition and receptor binding, which are crucial for understanding various biological processes.

Key Applications:

- Enzyme Inhibition Studies: It has been used to explore the inhibition mechanisms of key enzymes involved in metabolic pathways.

- Receptor Binding Assays: The compound has been assessed for its affinity towards specific receptors, aiding in the development of targeted therapies.

Data Table: Enzyme Inhibition Activity

| Enzyme Type | IC50 (µM) |

|---|---|

| Cyclooxygenase | 12 |

| Lipoxygenase | 8 |

| Phospholipase A2 | 15 |

This table summarizes the inhibitory potency of the compound against various enzymes, showcasing its potential role in drug discovery .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Structural Analogs

Key Observations :

- Substituent Position : The position of the bromophenyl group (C1 vs. C3) and carboxylic acid (C3 vs. C5) significantly alters electronic distribution and biological interactions. For example, the dihydro analog (CymitQuimica compound) shows reduced aromaticity compared to the fully unsaturated target compound .

- Synthetic Complexity : Thiosemicarbazide-based synthesis () yields multifunctional derivatives but requires precise stoichiometric control .

Key Observations :

- Lipophilicity : The trifluoromethyl analog () has higher LogP than the carbamothioyl derivative (), suggesting better membrane permeability for agrochemical use .

- Bioactivity : While pyrazole derivatives broadly exhibit anticancer activity (e.g., thiazolyl-pyrazoline derivatives in Nasab et al. ), specific data on the target compound remains sparse. Carbamothioyl analogs show promise in computational docking studies against CDK4/6 kinases .

生物活性

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 618102-61-7, is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This compound features a pyrazole ring with a bromophenyl and a phenyl group, which contributes to its unique chemical properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C16H11BrN2O2

- Molecular Weight : 343.18 g/mol

- Structural Features : The presence of the bromophenyl group allows for further functionalization, enhancing its versatility as a building block in organic synthesis.

Synthesis

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with 1,3-diketones. A common method includes the reaction of 4-bromobenzoyl chloride with phenylhydrazine under acidic conditions to form the pyrazole ring .

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial properties. In particular, derivatives of pyrazole have been shown to possess activity against various bacterial strains. The specific compound has been explored for its potential as an antimicrobial agent, although detailed studies are still needed to quantify its efficacy against specific pathogens .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Studies : In vitro evaluations have demonstrated that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds have shown to induce apoptosis through mechanisms such as enhancing caspase activity and causing morphological changes in cancer cells .

- Mechanisms of Action : The anticancer activity is believed to stem from multiple mechanisms, including:

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, three compounds demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents . Furthermore, these compounds enhanced caspase-3 activity by approximately 1.33 to 1.57 times at higher concentrations (10 μM), indicating their role in promoting apoptosis in cancer cells.

Applications in Drug Discovery

The unique structural features and biological activities of this compound make it a valuable candidate in drug discovery:

- Lead Compound Development : Its potential as a lead compound for developing new anticancer drugs is being actively explored.

- Pharmaceutical Applications : Beyond oncology, this compound is being investigated for its anti-inflammatory and analgesic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Versatile building block in organic synthesis |

| 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)isoxazole | Anticancer | Different mechanism involving topoisomerase inhibition |

| Other pyrazole derivatives | Various (antibacterial, antiviral) | Broad spectrum of bioactivities reported |

常见问题

Advanced Research Question

- Catalyst optimization : Use Cu(II) phosphonates or tert-butylphosphonic acid to accelerate cyclization steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .

How can computational chemistry aid in predicting this compound’s reactivity and stability?

Advanced Research Question

- DFT calculations : Simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular docking : Predict binding affinities to target proteins (e.g., hCA II) using AutoDock Vina .

- Solvent modeling : COSMO-RS predicts solubility parameters and stability in various solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。